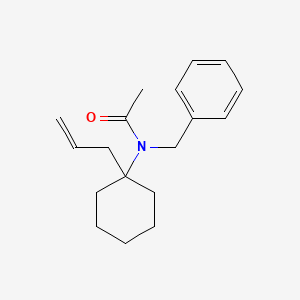![molecular formula C17H18N2O3 B5758722 2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide, also known as N-(4-methylphenyl)-2-(3-acetamidophenoxy)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide can cross the blood-brain barrier and exert its effects on the central nervous system. It has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce seizure activity. It has also been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also exhibits a range of therapeutic properties, making it a versatile compound for use in various experimental settings. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to exhibit neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of pain and inflammation. It has been found to exhibit analgesic and anti-inflammatory properties and may be able to provide an alternative to traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be used to develop new therapies.
Métodos De Síntesis
The synthesis of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide involves the reaction of 3-aminoacetophenone with 4-methylphenyl magnesium bromide, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained by reacting the acetylated product with 2-chloroethoxybenzene in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-17(21)11-22-16-5-3-4-15(10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVBFNVZDIYQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)
![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)


![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)